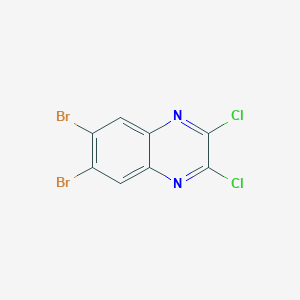
6,7-Dibromo-2,3-dichloroquinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dibromo-2,3-dichloroquinoxaline is a chemical compound with the molecular formula C8H2Br2Cl2N2. It is a derivative of quinoxaline, a bicyclic compound consisting of a benzene ring fused to a pyrazine ring.
准备方法
The synthesis of 6,7-Dibromo-2,3-dichloroquinoxaline typically involves the bromination and chlorination of quinoxaline derivatives. One common method involves the reaction of 2,3-dichloroquinoxaline with bromine in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the selective bromination at the 6 and 7 positions .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反应分析
6,7-Dibromo-2,3-dichloroquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with an amine would yield an aminoquinoxaline derivative .
科学研究应用
6,7-Dibromo-2,3-dichloroquinoxaline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials, including polymers and dyes.
作用机制
The mechanism of action of 6,7-Dibromo-2,3-dichloroquinoxaline involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .
The compound’s ability to undergo various chemical reactions also allows it to form covalent bonds with specific biological molecules, further enhancing its activity .
相似化合物的比较
6,7-Dibromo-2,3-dichloroquinoxaline can be compared with other quinoxaline derivatives, such as:
6,7-Dichloroquinoxaline-2,3-dione: This compound is similar in structure but lacks the bromine atoms.
2,3-Dibromoquinoxaline: This compound has bromine atoms at the 2 and 3 positions but lacks the chlorine atoms.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
属性
分子式 |
C8H2Br2Cl2N2 |
|---|---|
分子量 |
356.83 g/mol |
IUPAC 名称 |
6,7-dibromo-2,3-dichloroquinoxaline |
InChI |
InChI=1S/C8H2Br2Cl2N2/c9-3-1-5-6(2-4(3)10)14-8(12)7(11)13-5/h1-2H |
InChI 键 |
GEFUBONAJDPKHA-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C(=CC(=C1Br)Br)N=C(C(=N2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


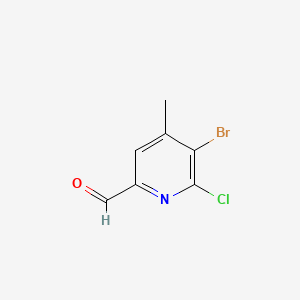
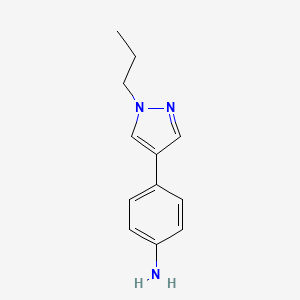
![5-[5-Aminopentyl(methyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13481169.png)
![2-Bromo-4,5,6,7-tetrahydro-1H-benzo[d]imidazole](/img/structure/B13481176.png)
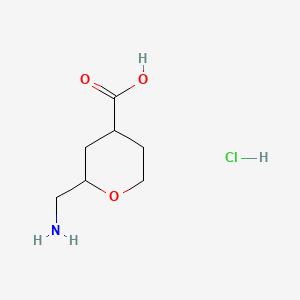
![1-{2-Azabicyclo[2.2.2]octan-1-yl}methanamine dihydrochloride](/img/structure/B13481181.png)
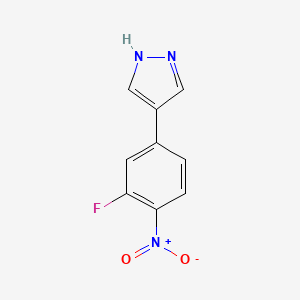
![benzyl N-[2-(4-ethynylphenyl)ethyl]carbamate](/img/structure/B13481199.png)
![1-([1,1'-Biphenyl]-4-yl)ethane-1-thiol](/img/structure/B13481201.png)
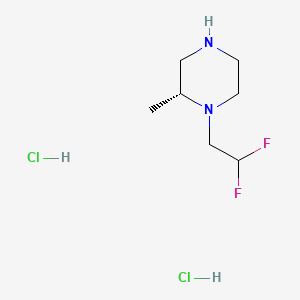
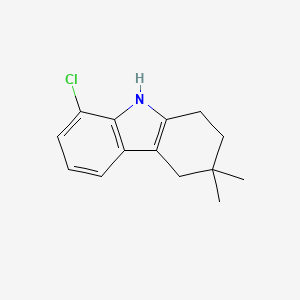
![rac-(1R,4R,5R)-5-amino-5-methylbicyclo[2.2.2]octan-2-one hydrochloride](/img/structure/B13481216.png)
![Tert-butyl 1-(fluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13481217.png)
![3-[1-Oxo-4-(2-oxo-2-piperazin-1-yl-ethoxy)isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13481226.png)
